

1-benzyl-4-bromo-1H-imidazole CAS number and properties

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Compound of Interest

Compound Name: **1-benzyl-4-bromo-1H-imidazole**

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An In-Depth Technical Guide to **1-Benzyl-4-bromo-1H-imidazole**: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-benzyl-4-bromo-1H-imidazole**, a versatile heterocyclic building block crucial for research and development in the pharmaceutical and fine chemical industries. We will delve into its fundamental properties, established synthesis methodologies, reactivity profile, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

1-Benzyl-4-bromo-1H-imidazole is a substituted imidazole derivative featuring a benzyl group attached to one nitrogen atom and a bromine atom at the C4 position of the imidazole ring. This specific arrangement of functional groups makes it a highly valuable intermediate in organic synthesis.

Identifier:

- Chemical Name: **1-Benzyl-4-bromo-1H-imidazole**
- CAS Number: 106848-38-8[1][2][3][4][5]
- Synonyms: 1H-Imidazole, 4-bromo-1-(phenylmethyl)-; 1-benzyl-4-bromoimidazole[1]

Structural and Physicochemical Data:

A summary of the key physicochemical properties is presented in Table 1. This data is critical for determining appropriate reaction conditions, purification methods, and storage protocols.

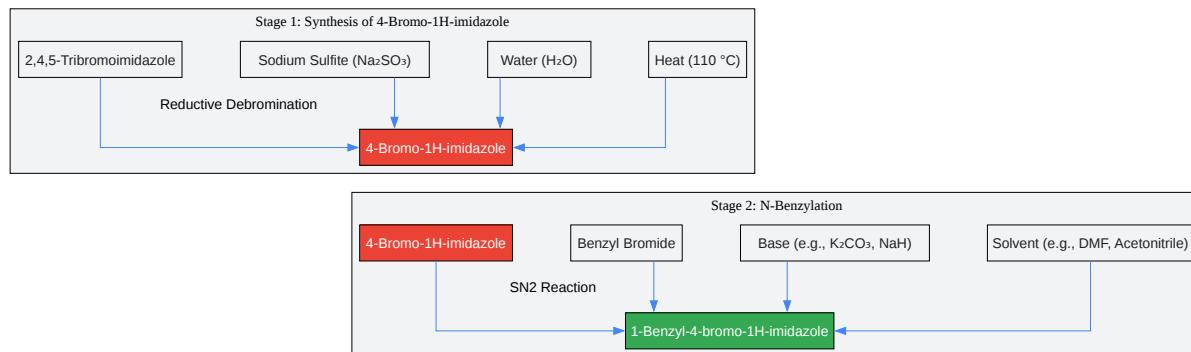
Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₉ BrN ₂	[2][3][4]
Molecular Weight	237.10 g/mol	[2][4][5]
Appearance	White to yellow solid/powder	[6]
Melting Point	88-90 °C	[2]
Boiling Point	366.1 ± 17.0 °C at 760 mmHg	[1]
Density	1.4 ± 0.1 g/cm ³	[1]
Flash Point	175.2 ± 20.9 °C	[1]
LogP	2.25	[1]
Storage	2-8°C, dry and sealed environment	[3][4][7]

Synthesis Strategy and Experimental Protocol

The synthesis of **1-benzyl-4-bromo-1H-imidazole** is typically achieved through a two-stage process. The first stage involves the synthesis of the core intermediate, 4-bromo-1H-imidazole, followed by the N-benzylation at the 1-position. This strategic approach ensures high regioselectivity and yield.

Diagram of the Synthetic Workflow

The logical flow from starting materials to the final product is illustrated below.

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Caption: Two-stage synthesis pathway for **1-benzyl-4-bromo-1H-imidazole**.

Stage 1: Synthesis of 4-Bromo-1H-imidazole (Precursor)

The precursor, 4-bromo-1H-imidazole (CAS 2302-25-2), is a strategic intermediate in its own right^{[8][9]}. A common and effective method for its synthesis involves the selective reductive debromination of 2,4,5-tribromoimidazole.

Experimental Protocol:

- Reaction Setup: To a round-bottom flask, add 2,4,5-tribromoimidazole (1.0 eq), sodium sulfite (5.0 eq), and water.^[10]

- Heating: Stir the mixture vigorously and heat to 110 °C. Maintain this temperature for approximately 6 hours, monitoring the reaction progress by TLC or LC-MS.[10]
- Workup: After cooling to room temperature, perform an extraction with a suitable organic solvent, such as ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1H-imidazole.[10]

Causality: The use of sodium sulfite as a reducing agent is key to selectively removing the more labile bromine atoms at the 2- and 5-positions of the imidazole ring, leaving the C4-bromine intact.

Stage 2: N-Benzylation of 4-Bromo-1H-imidazole

This step involves a standard nucleophilic substitution reaction where the deprotonated imidazole nitrogen attacks the electrophilic benzylic carbon of benzyl bromide.

Experimental Protocol:

- Deprotonation: Dissolve 4-bromo-1H-imidazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a suitable base, such as potassium carbonate or sodium hydride (1.1-1.5 eq), and stir at room temperature to form the imidazolide anion.
- Alkylation: Slowly add benzyl bromide (1.0-1.2 eq) to the reaction mixture.
- Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
- Quenching & Extraction: Quench the reaction by carefully adding water. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure **1-benzyl-4-bromo-1H-imidazole**.

Trustworthiness: This protocol is self-validating. The progress can be easily monitored by TLC, and the final product's identity and purity can be confirmed using standard analytical techniques like NMR and mass spectrometry.

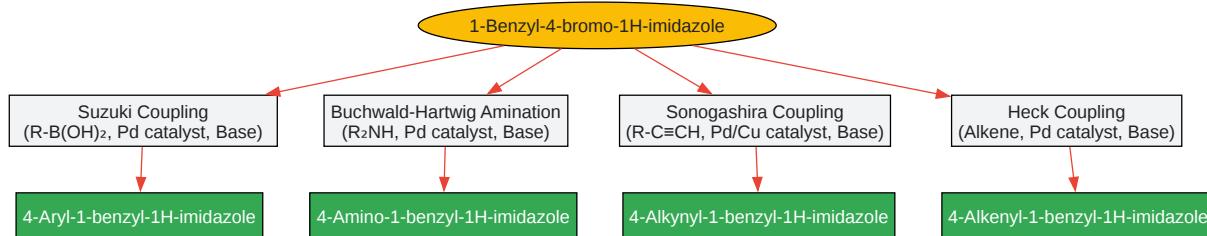
Chemical Reactivity and Synthetic Utility

The true value of **1-benzyl-4-bromo-1H-imidazole** lies in its versatile reactivity, which allows for the strategic introduction of the benzimidazole moiety into complex molecules. The benzyl group serves as a stable protecting group for the N1 position, while the C4-bromine atom is the primary handle for functionalization.

Key Reactions:

- Cross-Coupling Reactions: The C-Br bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions. This enables the formation of C-C, C-N, and C-O bonds, making it a cornerstone for library synthesis.[7]
 - Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.
 - Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating complex amine derivatives.[7]
 - Heck and Sonogashira Couplings: For introducing alkenyl and alkynyl groups, respectively.

Diagram of Reactivity Pathways

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Caption: Major cross-coupling reactions using **1-benzyl-4-bromo-1H-imidazole**.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[11][12] **1-Benzyl-4-bromo-1H-imidazole** serves as a key starting material for synthesizing novel therapeutic agents.

- **Scaffold for Bioactive Molecules:** It is a critical precursor in the synthesis of molecular scaffolds used to evaluate structure-activity relationships (SAR).[7]
- **Therapeutic Targets:** Derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antifungal, antiviral, and anticancer properties.[4][13][14] The ability to easily diversify the C4 position allows for the fine-tuning of pharmacological properties to optimize potency and selectivity for biological targets like enzymes and receptors.[8][13]
- **CYP121 Inhibitors:** Substituted 1-benzyl-1H-imidazole derivatives have been identified as potent inhibitors of CYP121, an essential enzyme in *Mycobacterium tuberculosis*, highlighting their potential in developing new anti-tuberculosis agents.

Safety and Handling

Proper handling of **1-benzyl-4-bromo-1H-imidazole** is essential in a laboratory setting. The compound is classified with specific hazards that require appropriate personal protective equipment (PPE) and engineering controls.

GHS Hazard Information:

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning[2][7]
- Hazard Statements:
 - H302: Harmful if swallowed.[2][7]
 - H315: Causes skin irritation.[2][7]
 - H319: Causes serious eye irritation.[2][7]
 - H335: May cause respiratory irritation.[2][7]

Handling Precautions:

- Use in a well-ventilated area or under a chemical fume hood.
- Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid breathing dust.[15]
- Wash hands thoroughly after handling.[15]
- Store in a tightly closed container in a cool, dry place (2-8°C).[4][7]

Characterization

Unambiguous characterization is critical to confirm the identity and purity of the synthesized material. Standard analytical methods include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expect characteristic signals for the benzyl protons (aromatic and methylene), and distinct singlets for the imidazole ring protons at the C2 and C5 positions.
 - ^{13}C NMR: Will show corresponding signals for all unique carbon atoms in the molecule.
- Mass Spectrometry (MS): Will show a characteristic molecular ion peak (M^+) and an $\text{M}+2$ peak of similar intensity, which is indicative of the presence of a single bromine atom.
- Infrared (IR) Spectroscopy: Will display characteristic absorption bands for C-H (aromatic and aliphatic), C=N, and C=C stretching vibrations of the imidazole and benzyl rings.

Conclusion

1-Benzyl-4-bromo-1H-imidazole is more than just a chemical intermediate; it is a strategic tool for innovation in drug discovery and complex organic synthesis. Its well-defined physicochemical properties, reliable synthesis routes, and, most importantly, the versatile reactivity of its C4-bromine atom make it an indispensable building block. By leveraging the cross-coupling methodologies outlined in this guide, researchers can efficiently generate diverse libraries of novel compounds, accelerating the discovery of next-generation therapeutics.

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